molecular formula C₁₉H₁₀D₁₀N₂O₂ B1144933 Phenylbutazone(diphenyl-d10) CAS No. 1219794-69-0

Phenylbutazone(diphenyl-d10)

Cat. No.: B1144933
CAS No.: 1219794-69-0
M. Wt: 318.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylbutazone(diphenyl-d10) is a deuterium-labeled derivative of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is known for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone is commonly used in the treatment of conditions such as ankylosing spondylitis and rheumatoid arthritis .

Mechanism of Action

Target of Action

Phenylbutazone(diphenyl-d10) primarily targets prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins and prostacyclin, which are involved in inflammation and pain signaling.

Mode of Action

Phenylbutazone(diphenyl-d10) binds to and inactivates its targets, prostaglandin H synthase and prostacyclin synthase, through a process mediated by peroxide (H2O2) . This interaction leads to a reduction in the production of prostaglandin and prostacyclin, which in turn results in reduced inflammation of the surrounding tissues .

Biochemical Pathways

The primary biochemical pathway affected by Phenylbutazone(diphenyl-d10) is the prostaglandin synthesis pathway . By inhibiting the enzymes involved in this pathway, Phenylbutazone(diphenyl-d10) reduces the production of prostaglandins and prostacyclin, key mediators of inflammation and pain. This leads to downstream effects such as reduced inflammation and alleviation of pain.

Pharmacokinetics

It’s known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . More research is needed to fully understand the ADME properties of Phenylbutazone(diphenyl-d10) and their impact on its bioavailability.

Result of Action

The primary result of Phenylbutazone(diphenyl-d10)'s action is the reduction of inflammation in the surrounding tissues . This is achieved through the inhibition of prostaglandin and prostacyclin production, which are key mediators of inflammation. Additionally, Phenylbutazone(diphenyl-d10) has been found to induce the expression of muscle blind-like protein 1 (MBNL1), suggesting potential utility in the research of ankylosing spondylitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylbutazone(diphenyl-d10) is synthesized by incorporating deuterium into the Phenylbutazone molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .

Industrial Production Methods: The industrial production of Phenylbutazone(diphenyl-d10) involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium. The process is carefully controlled to achieve high purity and yield. The final product is typically purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Phenylbutazone(diphenyl-d10) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites .

Scientific Research Applications

Phenylbutazone(diphenyl-d10) has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Phenylbutazone(diphenyl-d10) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .

Biological Activity

Phenylbutazone, specifically its stable isotope variant diphenyl-d10, is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its biological activity, especially in the context of inflammatory conditions. This article delves into the compound's pharmacological properties, mechanisms of action, metabolism, and associated risks, supported by data tables and relevant case studies.

Phenylbutazone is a pyrazolone derivative, known for its anti-inflammatory, analgesic, and antipyretic effects. The compound works primarily by inhibiting the cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin levels, phenylbutazone alleviates symptoms associated with inflammatory diseases such as rheumatoid arthritis and gout.

PropertyValue
Molecular FormulaC19H11D10N2O2
Molecular Weight317.43 g/mol
CAS Number1189479-75-1
DensityNot Available
Melting PointNot Available

Pharmacokinetics

Phenylbutazone is rapidly absorbed from the gastrointestinal tract. After administration of a single dose (300 mg), peak plasma concentrations are typically reached within 2.5 hours, averaging around 43.3 µg/mL . The drug exhibits a long plasma half-life, ranging from 50 to 100 hours , with significant interindividual variability . This prolonged half-life can be influenced by factors such as age and liver function.

Table 2: Pharmacokinetic Parameters

SpeciesHalf-Life (hours)
Humans50-100
Dogs~6
Guinea Pigs~5
Rabbits~3

Biological Activity and Therapeutic Uses

Phenylbutazone has been utilized primarily in veterinary medicine for conditions like osteoarthritis and colitis in horses. It induces muscle blind-like protein 1 (MBNL1) expression, which is relevant for research into ankylosing spondylitis . Although it was historically used for human patients, it is no longer approved for human use in the U.S. due to severe adverse effects.

Adverse Effects and Toxicity

The use of phenylbutazone is associated with several serious side effects:

  • Hematologic Toxicity : Can cause blood dyscrasias such as aplastic anemia and agranulocytosis .
  • Gastrointestinal Issues : Risk of gastrointestinal bleeding or ulcers.
  • Carcinogenic Potential : Classified as a carcinogen by the National Toxicology Program .

Case Study: Hematologic Reactions

In a documented case series involving patients treated with phenylbutazone for rheumatoid arthritis, several cases of agranulocytosis were reported. Patients exhibited significant drops in white blood cell counts necessitating immediate discontinuation of therapy .

Research Findings

Recent studies have validated methods for analyzing phenylbutazone and its active metabolite oxyphenbutazone in equine tissues using LC-MS/MS techniques. These studies are crucial for understanding the drug's pharmacokinetics and ensuring safe usage in veterinary contexts .

Table 3: Study Results on Phenylbutazone Residue Analysis

Study FocusMethodologyKey Findings
Equine TissuesLC-MS/MSEffective detection of PBZ residues in muscle, kidney, liver .
PharmacokineticsMultiple Dose StudyPlasma concentrations varied with dosage; important for dosing guidelines .

Properties

IUPAC Name

4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMDGNCVAMGZFE-MIPJZDBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(C(=O)N2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])CCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016401
Record name Phenylbutazone-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219794-69-0
Record name Phenylbutazone-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.